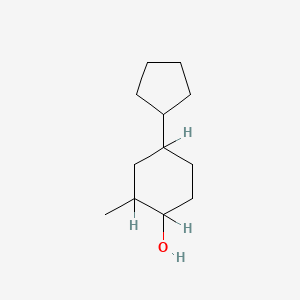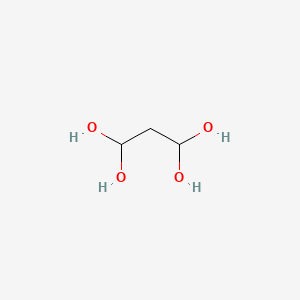
1,1,3,3-Propanetetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Propanetetrol can be synthesized through several methods. One common approach involves the reduction of 1,1,3,3-tetrahydroxypropane using suitable reducing agents. Another method includes the hydration of acrolein in the presence of a chelate-forming ion exchanger resin based on polystyrene/divinylbenzene as a catalyst, followed by hydrogenation of the resulting 3-hydroxypropionaldehyde .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of intermediates derived from petrochemical feedstocks. The process typically requires high-pressure hydrogenation and the use of metal catalysts such as palladium or nickel to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Propanetetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
1,1,3,3-Propanetetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,1,3,3-Propanetetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it may interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
1,3-Propanediol: A diol with two hydroxyl groups, used in the production of polymers and as a solvent.
Glycerol (1,2,3-Propanetriol): A triol with three hydroxyl groups, widely used in pharmaceuticals, cosmetics, and food industries.
1,1,3,3-Tetrachloropropane: A chlorinated derivative with different chemical properties and applications.
Uniqueness: 1,1,3,3-Propanetetrol is unique due to its four hydroxyl groups, which provide multiple sites for chemical modification and interaction. This makes it a versatile compound for various applications, distinguishing it from other similar compounds with fewer hydroxyl groups.
Properties
CAS No. |
75387-95-0 |
|---|---|
Molecular Formula |
C3H8O4 |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
propane-1,1,3,3-tetrol |
InChI |
InChI=1S/C3H8O4/c4-2(5)1-3(6)7/h2-7H,1H2 |
InChI Key |
PRPLPAGUUGVIQN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(O)O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


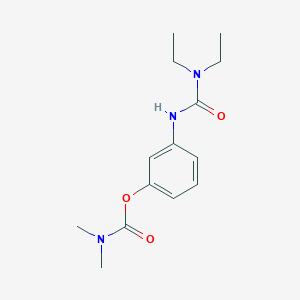

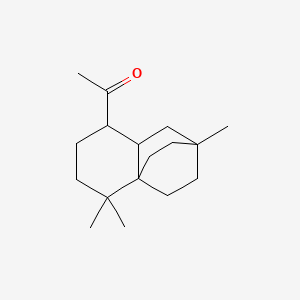
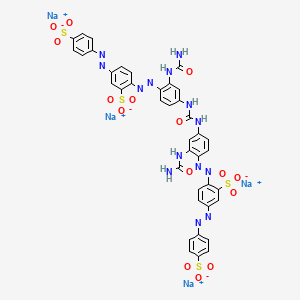
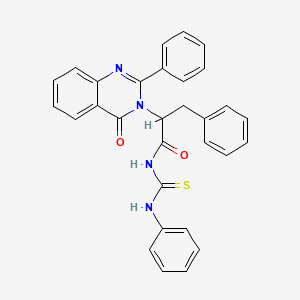
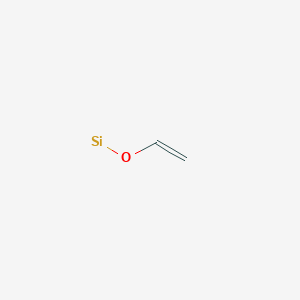
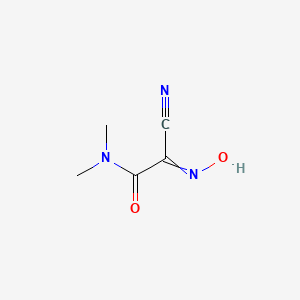
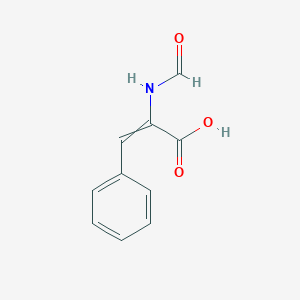
![hydrogen sulfate;3-[N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile](/img/structure/B14458086.png)

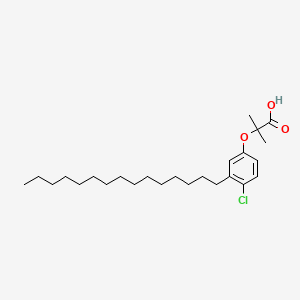
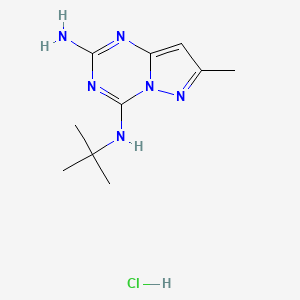
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
